molecular formula C10H13BrClNS B3002184 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride CAS No. 2044713-75-7

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride

Cat. No.: B3002184
CAS No.: 2044713-75-7
M. Wt: 294.64
InChI Key: ZRFZMYNWQIWKFC-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNS and its molecular weight is 294.64. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

The synthesis of compounds related to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride and their crystal structures have been explored. Studies show that changes in the molecular structure of these compounds significantly influence their conformation and assembly modes in the crystal. For instance, Kravtsov et al. (2012) elucidated the crystal structures of derivatives of this compound, highlighting variations in molecular forms due to proton migration, impacting the central molecular fragment's conformation and intermolecular interactions (Kravtsov et al., 2012).

Receptor Binding Affinity

The 7-Bromo derivative and its related compounds have been studied for their affinity to certain receptors, such as the D1 dopamine receptor. Neumeyer et al. (1991) synthesized a series of these compounds, evaluating their affinity for the D1 receptor and finding that the 6-bromo derivatives have similar affinities to their 6-chloro counterparts (Neumeyer et al., 1991).

Synthesis and Antibacterial Activity

A series of novel derivatives of this compound were synthesized by Ranganatha et al. (2018), demonstrating significant antimicrobial activity against various pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antibacterial and antifungal agents (Ranganatha et al., 2018).

Central Nervous System Activity

Some derivatives of this compound have been shown to exhibit activity on the central nervous system. A study by Huckle et al. (1971) prepared several compounds in this series and found that they exhibited varying degrees of CNS activity in mice (Huckle et al., 1971).

Catalytic Synthesis Applications

The compound and its derivatives have been used in catalytic synthesis applications. For example, Liu et al. (2003) described the palladium-catalyzed amination of a related compound as a safe and practical alternative for synthesizing amino derivatives, demonstrating its utility in organic synthesis (Liu et al., 2003).

Cytotoxic Activity Against Tumor Cells

Benzothiepins, closely related to this compound, have been evaluated for their cytotoxic activity against human oral tumor cell lines. Sugita et al. (2001) found that these compounds exhibited higher cytotoxicity against tumor cells compared to normal cells, suggesting their potential use in cancer therapy (Sugita et al., 2001).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFZMYNWQIWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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